Cas no 1609400-03-4 (5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride)
5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
- 5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride
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- MDL: MFCD28024707
- Inchi: 1S/C8H7BrN2.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,1H3;1H
- InChI Key: CBEXFBLYOLENOU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=NC(C)=CN12.Cl
5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808325-100mg |
5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride |
1609400-03-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B808325-500mg |
5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride |
1609400-03-4 | 500mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B808325-1g |
5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride |
1609400-03-4 | 1g |
$ 340.00 | 2022-06-06 | ||
| abcr | AB472374-1 g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride |
1609400-03-4 | 1g |
€137.20 | 2023-07-18 | ||
| abcr | AB472374-5 g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride |
1609400-03-4 | 5g |
€381.90 | 2023-07-18 | ||
| abcr | AB472374-10 g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride |
1609400-03-4 | 10g |
€586.00 | 2023-07-18 | ||
| eNovation Chemicals LLC | Y1245881-5g |
5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride |
1609400-03-4 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB472374-1g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride; . |
1609400-03-4 | 1g |
€94.10 | 2025-04-20 | ||
| abcr | AB472374-5g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride; . |
1609400-03-4 | 5g |
€218.80 | 2025-04-20 | ||
| abcr | AB472374-10g |
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride; . |
1609400-03-4 | 10g |
€322.30 | 2025-04-20 |
5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride Suppliers
5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-Bromo-2-methylimidazo1,2-apyridine Hydrochloride
Professional Introduction to 5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride (CAS No. 1609400-03-4)
5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride,CAS No. 1609400-03-4, is a significant compound in the realm of pharmaceutical chemistry, exhibiting remarkable potential in the development of novel therapeutic agents. This heterocyclic compound, characterized by its brominated and methylated imidazo[1,2-apyridine] core structure, has garnered considerable attention due to its versatile biological activities and structural adaptability. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug discovery processes.
The imidazo[1,2-apyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position further modulates its pharmacological profile, enabling selective binding to enzymes and receptors. Recent studies have highlighted the compound's efficacy in inhibiting kinases and other enzymes implicated in cancer progression. Its molecular framework allows for easy functionalization, facilitating the design of derivatives with enhanced potency and selectivity.
In the context of oncology research, 5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride has been investigated for its ability to disrupt signaling pathways critical for tumor growth and metastasis. Preclinical studies suggest that it may exert its antitumor effects by targeting specific kinases involved in cell proliferation and survival. The bromine substituent serves as a handle for further chemical modifications, enabling the development of more refined analogs with improved pharmacokinetic properties. This adaptability makes it a cornerstone in the synthesis of next-generation anticancer agents.
Beyond oncology, this compound has shown promise in addressing inflammatory and infectious diseases. Its structural motif is reminiscent of natural products known for their immunomodulatory activities. Researchers have explored its potential as a scaffold for drugs targeting inflammatory cytokines and viral proteases. The hydrochloride formulation ensures that the compound remains stable under various storage conditions, facilitating its use in both laboratory research and clinical trials.
The synthesis of 5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the imidazo[1,2-apyridine core, followed by halogenation and alkylation to introduce the bromo and methyl substituents. The final step involves conversion to the hydrochloride salt to improve solubility. Advanced techniques such as flow chemistry have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies.
Recent advancements in computational chemistry have further accelerated the development of derivatives based on this scaffold. Molecular docking studies predict favorable interactions between 5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental work by identifying promising lead compounds before they enter costly synthesis rounds. This synergy between theory and experiment underscores the importance of interdisciplinary collaboration in drug discovery.
The hydrochloride salt form of this compound not only enhances solubility but also contributes to its bioavailability upon administration. This is particularly crucial for oral formulations where dissolution rate plays a pivotal role in therapeutic efficacy. Pharmacokinetic studies have demonstrated that the hydrochloride derivative exhibits favorable absorption characteristics when administered orally or intravenously.
In conclusion,5-Bromo-2-methylimidazo[1,2-apyridine Hydrochloride (CAS No. 1609400-03-4) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features, combined with its biological activity profile, make it an attractive scaffold for designing novel therapeutics. As research continues to uncover new applications for this compound, it is likely to remain a focal point in medicinal chemistry innovation.
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